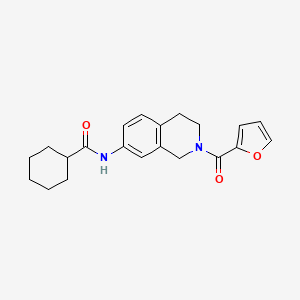

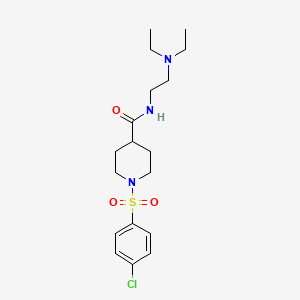

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohexanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds involves the reaction of furan-2-carbonyl isothiocyanate with a variety of aliphatic and aromatic nitrogen nucleophiles . This results in the formation of a new series of heterocycles including triazines, pyrimidines, oxadiazines, imidazolidines, thiadiazoles, and their condensed candidates .Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using different spectroscopic methods including IR, 1H NMR, 13C NMR, and elemental analysis . The reactivity of acyl isothiocyanates, which are part of the compound’s structure, is determined by four active centers: the nucleophilic nitrogen and sulfur atoms, and the electrophilic carbon atoms of the carbonyl and thiocarbonyl groups .Chemical Reactions Analysis

Furan-2-carbonyl isothiocyanate, a component of the compound, is known to participate in diverse types of reactions, especially multicomponent reactions . These reactions are ideal and eco-friendly tools for the rapid synthesis of many heterocyclic compounds .Scientific Research Applications

Potential Therapeutic Applications

Anticancer Properties : Compounds related to "N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohexanecarboxamide" have been synthesized and are known to exhibit potent anticancer properties. The synthesis involves a two-step procedure from commercial starting reagents, indicating the potential for developing novel anticancer agents based on this scaffold (Bonilla-Castañeda, Villamizar-Mogotocoro, & Kouznetsov, 2022).

Antimicrobial Activity : Similar derivatives have also been reported to possess antimicrobial activity, suggesting that "this compound" could be explored for antibacterial and antifungal applications. The reactivity of related compounds towards various agents and their antimicrobial activity has been documented, providing a basis for further exploration in this area (Elkholy & Morsy, 2006).

Synthetic Utility in Heterocyclic Chemistry : The compound and its analogs have been utilized in various synthetic transformations, demonstrating their versatility in heterocyclic chemistry. For instance, transformations under Camps cyclization conditions have been explored, leading to the formation of diverse quinolinone derivatives, which are valuable scaffolds in medicinal chemistry (Mochalov, Fedotov, Trofimova, & Zefirov, 2016).

Rh(III)-Catalyzed Reactions for Heterocycle Synthesis : The compound's related structures have been subjects of Rh(III)-catalyzed C-H activation/cycloaddition reactions, indicating its potential utility in the synthesis of biologically interesting heterocycles. Such reactions highlight the compound's applicability in constructing complex molecular architectures, which could be of interest in drug discovery (Cui, Zhang, & Wu, 2013).

Future Directions

properties

IUPAC Name |

N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]cyclohexanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3/c24-20(16-5-2-1-3-6-16)22-18-9-8-15-10-11-23(14-17(15)13-18)21(25)19-7-4-12-26-19/h4,7-9,12-13,16H,1-3,5-6,10-11,14H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZQZDXJTPIWRHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CO4)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(N-benzyl-N-methylsulfamoyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2555881.png)

![2,4-dimethoxy-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2555882.png)

![N-(3-cyanophenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2555885.png)

![methyl 3-(2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)thiophene-2-carboxylate](/img/structure/B2555888.png)

![4-Tert-butyl-3-[4-(trifluoromethyl)piperidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2555891.png)

![3-(4-methoxyphenyl)-4H-pyrazol-4-one N-[4-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2555895.png)

![ethyl 4-(3-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride](/img/structure/B2555897.png)